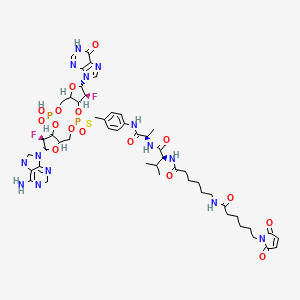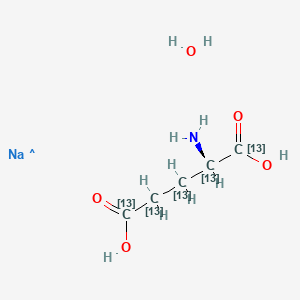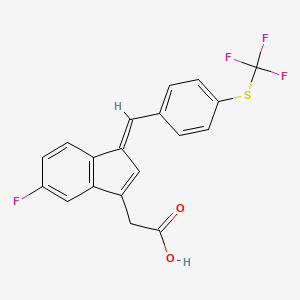
Hdac8/brpf1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac8/brpf1-IN-1 is a dual inhibitor of histone deacetylase 8 (HDAC8) and bromodomain and PHD finger-containing protein 1 (BRPF1). This compound has shown significant potential in the field of epigenetics, particularly in the regulation of gene expression through histone modification. This compound has an IC50 of 443 nM against human HDAC8 and a Kd of 67 nM against human BRPF1 .
Preparation Methods
The synthesis of Hdac8/brpf1-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions. For example, the preparation of this compound (Compound 23a) involves the use of specific solvents and reaction conditions to achieve high purity and yield . Industrial production methods may involve scaling up these reactions while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Hdac8/brpf1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound shows low in vitro activity against HDAC1 and HDAC6, indicating its selectivity towards HDAC8 and BRPF1 .
Scientific Research Applications
Hdac8/brpf1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of HDAC8 and BRPF1, providing insights into the regulation of gene expression. In biology, the compound is used to investigate the role of HDAC8 and BRPF1 in various cellular processes, including cell proliferation and differentiation. In medicine, this compound has shown potential in the treatment of diseases such as cancer and cardiovascular diseases by targeting specific molecular pathways . Additionally, the compound is used in industry for the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
Hdac8/brpf1-IN-1 exerts its effects by inhibiting the activity of HDAC8 and BRPF1. HDAC8 is involved in the deacetylation of histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC8, this compound promotes histone acetylation, resulting in the activation of gene expression. BRPF1, on the other hand, is involved in the recognition of acetylated histones and the recruitment of transcriptional machinery. Inhibition of BRPF1 disrupts these processes, further modulating gene expression .
Comparison with Similar Compounds
Hdac8/brpf1-IN-1 is unique in its dual inhibition of HDAC8 and BRPF1. Similar compounds include other HDAC inhibitors and bromodomain inhibitors. For example, PCI-34051 is a selective HDAC8 inhibitor, while JQ1 is a well-known bromodomain inhibitor. This compound stands out due to its ability to target both HDAC8 and BRPF1 simultaneously, providing a more comprehensive approach to modulating gene expression .
Conclusion
This compound is a promising compound with significant potential in various fields of scientific research. Its unique dual inhibition of HDAC8 and BRPF1 makes it a valuable tool for studying gene regulation and developing new therapeutic agents. Further research and development are needed to fully explore its potential and applications.
Properties
Molecular Formula |
C19H19N3O6S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-[(1,3-dimethyl-2-oxoquinolin-6-yl)sulfamoyl]-N-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C19H19N3O6S/c1-11-8-13-9-14(5-6-15(13)22(2)19(11)24)21-29(26,27)17-10-12(18(23)20-25)4-7-16(17)28-3/h4-10,21,25H,1-3H3,(H,20,23) |
InChI Key |
HVHLFMDXTXHXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)NO)OC)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)

![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)




![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)
![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)


